molecular formula C13H12ClNO3 B2409513 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride CAS No. 64404-11-1

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride

Cat. No.: B2409513
CAS No.: 64404-11-1
M. Wt: 265.69
InChI Key: NCWARQGSAYOFNE-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride is a chemical compound that belongs to the class of organic compounds known as phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety. Phthalimides are imide derivatives of phthalic anhydrides and are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the 3-methylbutanoyl chloride moiety. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Reduction Reactions: The phthalimide moiety can be reduced under specific conditions to form different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions, while oxidizing agents such as potassium permanganate (KMnO4) can be employed for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl chloride
  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride is unique due to its specific structural features, such as the 3-methylbutanoyl chloride moiety, which distinguishes it from other phthalimide derivatives. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-7(2)10(11(14)16)15-12(17)8-5-3-4-6-9(8)13(15)18/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWARQGSAYOFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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